[(2-Bromo-5-chlorophenyl)methyl](2-methylpropyl)amine
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Overview
Description
(2-Bromo-5-chlorophenyl)methylamine is an organic compound with the molecular formula C11H15BrClN It is characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, along with a methyl and an isopropylamine group
Mechanism of Action
Target of Action
This compound is a relatively new chemical entity and its specific biological targets are still under investigation .
Mode of Action
It is hypothesized that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .
Pharmacokinetics
The bioavailability of this compound, which is influenced by these properties, is also currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-chlorophenyl)methylamine typically involves the reaction of 2-bromo-5-chlorobenzyl chloride with isobutylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of (2-Bromo-5-chlorophenyl)methylamine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-chlorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution, while electrophilic substitution may involve reagents like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a diverse array of derivatives.
Scientific Research Applications
(2-Bromo-5-chlorophenyl)methylamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound can be used in studies involving the interaction of halogenated aromatic compounds with biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological environments.
Medicine: Research into the potential therapeutic applications of (2-Bromo-5-chlorophenyl)methylamine includes its use as a precursor for the development of pharmaceuticals. Its structural features may contribute to the design of new drugs with specific biological activities.
Industry: The compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-5-chlorophenyl)methylamine: shares similarities with other halogenated aromatic amines, such as:
Uniqueness
The uniqueness of (2-Bromo-5-chlorophenyl)methylamine lies in its specific arrangement of bromine and chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
N-[(2-bromo-5-chlorophenyl)methyl]-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrClN/c1-8(2)6-14-7-9-5-10(13)3-4-11(9)12/h3-5,8,14H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKZIYQOTKFCRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C=CC(=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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